molecular formula C16H18N2O3 B6663201 1-[(1-Ethylindole-3-carbonyl)amino]cyclobutane-1-carboxylic acid

1-[(1-Ethylindole-3-carbonyl)amino]cyclobutane-1-carboxylic acid

Cat. No.: B6663201
M. Wt: 286.33 g/mol
InChI Key: UUVRUXLKMRDJMI-UHFFFAOYSA-N
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Description

1-[(1-Ethylindole-3-carbonyl)amino]cyclobutane-1-carboxylic acid is a complex organic compound featuring an indole ring system, which is a common structural motif in many natural products and pharmaceuticals. This compound is of interest due to its potential biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-Ethylindole-3-carbonyl)amino]cyclobutane-1-carboxylic acid typically involves multiple steps, starting with the preparation of 1-ethylindole. This can be achieved through the Fischer indole synthesis, which involves the cyclization of phenylhydrazine with ethyl acetoacetate under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-[(1-Ethylindole-3-carbonyl)amino]cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The indole ring can be oxidized to form various derivatives.

  • Reduction: Reduction reactions can be used to modify the functional groups on the compound.

  • Substitution: Substitution reactions can introduce different substituents onto the indole ring.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like potassium permanganate or chromic acid.

  • Reduction reactions might involve hydrogenation with palladium on carbon.

  • Substitution reactions could use electrophilic or nucleophilic reagents depending on the desired substitution.

Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield indole-3-carboxylic acid derivatives, while reduction could produce ethylamine derivatives.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may have biological activity, potentially serving as a lead compound for drug development.

  • Medicine: It could be investigated for its therapeutic properties, such as anti-inflammatory or anticancer activities.

  • Industry: The compound might be used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism by which 1-[(1-Ethylindole-3-carbonyl)amino]cyclobutane-1-carboxylic acid exerts its effects would depend on its specific biological targets. It may interact with enzymes or receptors in the body, leading to a cascade of biochemical events. The exact molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • Indole-3-carboxylic acid

  • Ethylamine derivatives

  • Cyclobutane-1-carboxylic acid derivatives

Uniqueness: 1-[(1-Ethylindole-3-carbonyl)amino]cyclobutane-1-carboxylic acid is unique due to its combination of the indole ring system with the cyclobutane and carboxylic acid functional groups. This combination may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-[(1-ethylindole-3-carbonyl)amino]cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-2-18-10-12(11-6-3-4-7-13(11)18)14(19)17-16(15(20)21)8-5-9-16/h3-4,6-7,10H,2,5,8-9H2,1H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUVRUXLKMRDJMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C(=O)NC3(CCC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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